5-Fluoro-MPhP-PICA
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C24H27FN2O3 |
|---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
methyl 2-[[1-(5-fluoropentyl)indole-3-carbonyl]amino]-3-phenylpropanoate |
InChI |
InChI=1S/C24H27FN2O3/c1-30-24(29)21(16-18-10-4-2-5-11-18)26-23(28)20-17-27(15-9-3-8-14-25)22-13-7-6-12-19(20)22/h2,4-7,10-13,17,21H,3,8-9,14-16H2,1H3,(H,26,28) |
InChI Key |
GZGBNOYVLYYYCZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1)NC(=O)C2=CN(C3=CC=CC=C32)CCCCCF |
Origin of Product |
United States |
Preparation Methods
Example: Preparation of 5-Fluorouracil-1-carbaldehyde (Relevant Fluorination Method)
| Method | Solvent(s) | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|---|
| 1 | Water/THF or acetone | 5-Fluorouracil + formaldehyde + MnO2 oxidation | 20-100°C, 6-10 h | 81.6% | TLC monitored, easy purification |
| 2 | Toluene | 5-Fluorouracil + formic acid + ZnO catalyst | 70-150°C, several hours | Up to 80% | Catalyst accelerates reaction |
| 3 | Polyethylene glycol | 5-Fluorouracil + formic acid | 100-150°C | High yield | PEG as green solvent |
These methods illustrate efficient fluorination and aldehyde functionalization techniques that could be adapted for the fluoropentyl chain synthesis in this compound.
Analytical and Purification Techniques
- TLC (Thin Layer Chromatography) is widely used to monitor reaction progress during fluorination and amide coupling steps.
- Chromatography (e.g., column chromatography) is employed for purification of intermediates and final product.
- Mass Spectrometry (MS) and NMR Spectroscopy confirm the molecular structure and purity of the synthesized compound.
Summary Table of Key Synthetic Steps for this compound
| Step | Reaction | Reagents | Conditions | Outcome |
|---|---|---|---|---|
| 1 | N-Alkylation of indole | Indole + 5-fluoropentyl halide | Base, solvent (e.g., DMF), RT to reflux | 1-(5-fluoropentyl)indole |
| 2 | Carboxylation at C3 | 1-(5-fluoropentyl)indole + CO2 or equivalent | Oxidation or lithiation | Indole-3-carboxylic acid derivative |
| 3 | Acid chloride formation | Indole-3-carboxylic acid + SOCl2 or oxalyl chloride | Reflux, inert atmosphere | Indole-3-carbonyl chloride |
| 4 | Amide coupling | Acid chloride + methyl phenylalaninate | Base (e.g., triethylamine), solvent (e.g., dichloromethane) | This compound |
Research and Development Notes
- The fluorination step is critical for biological activity and requires careful control to avoid side reactions.
- Use of low-toxicity solvents and mild conditions improves yield and purity.
- The final compound is sensitive to hydrolysis; thus, storage under inert atmosphere is recommended.
- Analytical standards for this compound are commercially available for research and forensic analysis.
This detailed synthesis overview combines known fluorination techniques, amide coupling chemistry, and specific data from related fluorinated compounds to provide a comprehensive guide for the preparation of this compound. Further optimization may be required depending on scale and purity requirements.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-MPhP-PICA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmacological Studies
Research has indicated that 5-Fluoro-MPhP-PICA exhibits significant agonist activity at CB1 receptors. In vitro studies have shown that it has a high binding affinity (K_i = 1.24 nM) and functional potency (EC_50 = 1.46 nM) compared to other synthetic cannabinoids . These properties make it a valuable compound for studying cannabinoid receptor interactions and the effects of synthetic cannabinoids on the central nervous system.
Toxicological Investigations
Due to its association with severe adverse effects, including hospitalizations and fatalities, this compound is often included in toxicological analyses. Analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been developed for the identification and quantification of this compound in biological samples . For instance, postmortem blood samples have been analyzed to determine the presence and concentration of this compound, aiding in understanding its impact on health and behavior .
Case Series Analysis
A notable case series involving 12 individuals who consumed 5F-MDMB-PICA (closely related to this compound) highlighted various adverse effects. The cases documented mental health issues such as aggression, confusion, and erratic behavior, with some resulting in fatalities . Concentrations of the compound were found ranging from 0.1 to 16 ng/mL in postmortem analyses, demonstrating its potential lethality when consumed.
Behavioral Effects
Reports indicate that users of synthetic cannabinoids like this compound often experience significant behavioral changes. These include mood swings, disorientation, slowed reactions, and other psychological disturbances . Such findings emphasize the need for continued research into the behavioral implications of synthetic cannabinoids.
Data Table: Summary of Key Findings
| Study/Source | Year | Findings |
|---|---|---|
| CFSRE Report | 2019 | Identified psychoactive effects similar to THC; associated with adverse events. |
| PubMed Case Series | 2020 | Documented serious health effects; concentrations ranged from 0.1-16 ng/mL in blood samples. |
| Structure-Activity Relationship Study | 2022 | Demonstrated potent agonist activity at CB1 receptors; significant pharmacological implications. |
Mechanism of Action
5-Fluoro-MPhP-PICA exerts its effects by binding to cannabinoid receptors in the brain and other parts of the body. The primary molecular targets are the CB1 and CB2 receptors, which are part of the endocannabinoid system. Upon binding, the compound mimics the effects of naturally occurring cannabinoids, leading to various physiological and psychoactive effects .
Comparison with Similar Compounds
5F-MDMB-PICA
Structural Differences :
Pharmacological Contrast :
- Potency: 5F-MDMB-PICA exhibits higher CB1 receptor affinity due to the dimethylbutanoate group, which increases metabolic stability and prolongs psychoactive effects .
- Toxicity : Linked to severe adverse effects (e.g., seizures, cardiotoxicity) in case reports, though direct causality requires further study .
Legal Status: Controlled under global synthetic cannabinoid regulations, including the UN Convention on Psychotropic Substances .
5-FLUORO-APINACA
Structural Differences :
Pharmacological Contrast :
- Metabolism : Adamantane derivatives are metabolized more slowly, leading to prolonged detection in biofluids .
Legal Status : Classified as a Schedule I substance in multiple jurisdictions due to its association with overdose incidents .
FUB-144
Structural Differences :
- Features a fluorobenzyl substituent instead of a fluoropentyl chain.
- Molecular formula: Not explicitly provided, but structurally distinct in aromatic substitution .
Pharmacological Contrast :
- Solubility: The fluorobenzyl group reduces solubility in polar solvents (e.g., ethanol) compared to 5-Fluoro-MPhP-PICA, impacting bioavailability .
Legal Status: Regulated under the same frameworks as other fluorinated synthetic cannabinoids .
Tabulated Comparison of Key Properties
Research Implications and Challenges
- Metabolic Pathways : this compound undergoes ester hydrolysis to form phenylpropionic acid metabolites, similar to 5F-AMB-PICA . In contrast, 5F-MDMB-PICA metabolites remain poorly characterized .
- Analytical Detection : Differentiation requires advanced techniques (e.g., HPLC-PDA, GC-MS) due to structural similarities .
- Safety Concerns : Variability in fluorinated side chains correlates with unpredictable toxicity profiles, complicating risk assessment .
Q & A
Q. Methodological Answer :
In Silico Prediction : Use software (e.g., MetaSite, GLORYx) to identify Phase I/II metabolites.
In Vitro Validation : Incubate with liver microsomes (human/rodent) and analyze via HRMS.
Contradiction Resolution : Compare predicted vs. observed metabolites; adjust models for fluorine’s electronegativity effects .
Document discrepancies in a metabolite profile table .
Basic Research Question: What are the critical factors in designing dose-response studies for this compound’s receptor binding affinity?
Methodological Answer :
Use PICOT elements :
- Population : Cell membranes expressing CB1/CB2 receptors.
- Intervention : Radioligand displacement assays (³H-CP55940).
- Comparison : Reference agonists (e.g., WIN 55,212-2).
- Outcome : Ki values and Hill coefficients.
- Time : Equilibrium binding duration (e.g., 60 mins) .
Report data with 95% confidence intervals to assess reproducibility .
Advanced Research Question: How can researchers systematically review conflicting evidence on this compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationships?
Methodological Answer :
Conduct a systematic review using PRISMA guidelines:
Search Strategy : Databases (PubMed, Embase) + keywords (e.g., “this compound absorption”).
Data Extraction : Tabulate PK parameters (Cmax, T½) and PD endpoints (e.g., analgesia duration).
Bias Assessment : Use ROBINS-I tool to evaluate study quality .
Basic Research Question: What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer :
Follow a risk assessment matrix :
- Exposure Control : Fume hoods, PPE (gloves, goggles).
- Waste Disposal : Incineration for fluorinated waste.
- Emergency Protocols : Neutralization agents for spills (e.g., activated carbon) .
Include training logs and compliance checks in methodology sections .
Advanced Research Question: How can machine learning optimize the structure-activity relationship (SAR) of this compound analogs?
Q. Methodological Answer :
Dataset Curation : Compile SAR data (e.g., EC50, logP) from public/private databases.
Model Training : Use Random Forest or Neural Networks to predict bioactivity.
Validation : Compare predicted vs. experimental values for novel analogs.
Interpretability : Apply SHAP values to identify critical substituents (e.g., fluorine position) .
Publish code and hyperparameters for reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
